BenchChemオンラインストアへようこそ!

Chroman-2-ylmethanamine hydrochloride

Dopamine Autoreceptor Agonism CNS Drug Discovery Regioselective Pharmacology

Chroman-2-ylmethanamine hydrochloride is the definitive C2-substituted aminomethyl chroman building block for CNS drug discovery. Unlike C3/C4 regioisomers, the C2-methanamine substitution is pharmacologically essential for dopamine autoreceptor agonist programs (schizophrenia, Parkinson's, addiction) with reduced extrapyramidal side-effect liability, and for 5-HT₁A agonist development. Supplied as a racemic hydrochloride salt—white to off-white solid, 97% purity—with batch analytical support. The solid salt offers superior handling versus the free base liquid. Verify substitution position: generic 'chroman methanamine' procurement risks receiving a biologically incompatible regioisomer.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 149177-75-3
Cat. No. B1647971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-2-ylmethanamine hydrochloride
CAS149177-75-3
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1CN.Cl
InChIInChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9H,5-7,11H2;1H
InChIKeyQZZSXVDBAPRCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chroman-2-ylmethanamine Hydrochloride (CAS 149177-75-3): Core Properties and Chemical Class Overview


Chroman-2-ylmethanamine hydrochloride (CAS 149177-75-3) is the hydrochloride salt of (3,4-dihydro-2H-chromen-2-yl)methanamine, a primary amine derivative of the chroman (benzodihydropyran) bicyclic scaffold . The compound possesses a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol, and is typically supplied as a white to off-white solid with purity specifications ranging from 95% to 98% depending on the vendor . As a racemic heterocyclic building block, the compound belongs to the class of aminomethyl chromans, which are recognized in medicinal chemistry for their conformational rigidity, defined hydrogen-bonding capacity, and favorable lipophilicity parameters (predicted consensus Log P = 1.6; TPSA = 35.25 Ų) that support blood-brain barrier penetration and target engagement in central nervous system applications .

Why Chroman-2-ylmethanamine Hydrochloride Cannot Be Interchanged with Other Chroman Methanamine Isomers


Substituting chroman-2-ylmethanamine hydrochloride with other regioisomers (e.g., chroman-3-ylmethanamine or chroman-4-ylmethanamine) or fluoro-substituted chroman methanamines is scientifically unsound because the position of the methanamine substituent on the chroman ring fundamentally alters receptor pharmacology, synthetic utility, and target product profile. Chroman-2-ylmethylamino derivatives are distinctively characterized in the patent literature as dopamine autoreceptor agonists with reduced extrapyramidal side-effect liability [1]. In contrast, chroman-3-ylmethanamine derivatives have been directed toward β-adrenergic blocker synthesis and Rho kinase (ROCK) inhibition , while chroman-4-ylmethanamine analogs are explored primarily as SIRT2 inhibitors . The C2-position substitution pattern confers a specific spatial orientation of the amine group that is critical for molecular recognition at 5-HT₁A and dopamine D₂-family receptors; regioisomeric variants do not recapitulate this pharmacophore geometry. Procurement of a generic chroman methanamine without verification of the substitution position will result in a structurally distinct compound with divergent biological activity and incompatible synthetic routes. The comparative evidence below substantiates these differentiation claims.

Quantitative Comparative Evidence for Chroman-2-ylmethanamine Hydrochloride vs. Closest Analogs


Regiochemical Differentiation: C2-Position Methanamine as a Dopamine Autoreceptor Agonist Scaffold vs. C3 and C4 Regioisomers

The chroman-2-ylmethanamine scaffold (C2-substituted) is explicitly claimed in US Patent 5,684,039 as a dopamine autoreceptor agonist pharmacophore with demonstrated functional selectivity for autoreceptors over postsynaptic D₂ receptors. The patent establishes that chroman-2-ylmethylamino derivatives inhibit dopamine synthesis and release while being 'essentially free from extrapyramidal side effects (EPS)'—a differentiation from conventional neuroleptics that block postsynaptic D₂ receptors [1]. In contrast, chroman-3-ylmethanamine (CAS 10185-46-3) is documented as a building block for Rho kinase (ROCK) inhibitors and β-adrenergic blockers, not dopamine receptor ligands . Chroman-4-ylmethanamine hydrochloride (CAS 123891-63-4) is characterized as a SIRT2 inhibitor scaffold with applications in aging and metabolic disorders, representing a mechanistically distinct pharmacological class .

Dopamine Autoreceptor Agonism CNS Drug Discovery Regioselective Pharmacology

Receptor Pharmacology Differentiation: 5-HT₁A Receptor Agonism of Chroman-2-ylmethanamine vs. Chroman-4-ylmethanamine's 5-HT₂C Association

Chroman-2-ylmethanamine (the free base form, CAS 3990-59-8) is characterized in vendor technical documentation as a 5-HT₁A receptor agonist that inhibits extracellular acidification and reduces glutamate release via AMPA receptor binding, with reported high affinity for the 5-HT₁A receptor . While quantitative Ki or IC₅₀ values for the racemic compound are not publicly available in peer-reviewed literature, the structurally related aminomethylchroman derivative BAY x 3702 demonstrates Ki values of 6–7 nM at α₁/α₂ adrenoceptors and 36 nM at 5-HT₁D, establishing the C2-aminomethyl substitution as a viable scaffold for potent receptor engagement [1]. In comparison, chroman-4-ylmethanamine hydrochloride is associated with 5-HT₂C serotonin receptor interaction, representing a distinct receptor subtype selectivity profile . This receptor subtype divergence at the same aminergic GPCR family underscores that substitution position governs receptor recognition.

Serotonin Receptor Pharmacology 5-HT₁A Agonism GPCR Ligand Development

Synthetic Utility and Structural Distinction: C2-Methanamine as a Critical Intermediate for Dopaminergic Agents

The chroman-2-ylmethanamine scaffold serves as the core structural component of clinically relevant aminomethylchroman derivatives, most notably sarizotan hydrochloride (EMD 128130; CAS 195068-07-6), a (R)-chroman-2-ylmethanamine-derived compound that acts as an orally active 5-HT₁A agonist and dopamine receptor ligand . Sarizotan exhibits potent receptor binding with IC₅₀ values of 0.1 nM at human 5-HT₁A, 17 nM at human D₂, 6.8 nM at human D₃, and 2.4 nM at human D₄.₂ receptors . The C2-aminomethyl substitution pattern is essential for this dual 5-HT₁A/dopamine receptor pharmacology; regioisomeric C3-methanamine or C4-methanamine analogs cannot access the same receptor binding conformation. Additionally, the 2-aminomethylchroman scaffold is documented in the patent literature as an intermediate for platelet aggregation inhibitors, further distinguishing its synthetic utility [1].

Medicinal Chemistry Synthesis Aminomethylchroman Building Block Dopaminergic Ligand Intermediates

Purity Specification Differentiation: Standardized 97% Purity with Vendor-Provided Batch Analytics vs. Minimal Specification for C4-Isomer

Chroman-2-ylmethanamine hydrochloride (CAS 149177-75-3) is commercially available with a documented standard purity of 97% from established chemical suppliers, with batch-specific analytical data including NMR, HPLC, and GC provided upon request . The compound is also available from multiple independent vendors at ≥95% purity, including AK Scientific (minimum purity 95%) and Beyotime Biotech (≥95%), establishing a competitive supply base with consistent quality specifications [1]. In comparison, chroman-4-ylmethanamine hydrochloride (CAS 123891-63-4) is priced at approximately £459 per 100 mg and shows more limited commercial availability, with some vendors listing the product as discontinued, creating supply chain uncertainty for long-term research programs . The 6-fluoro-substituted analog (6-fluorochroman-4-yl)methanamine hydrochloride (CAS 2490709-11-8) carries a significantly higher procurement cost (£266 per 100 mg) and introduces fluorine-mediated lipophilicity and metabolic stability alterations that fundamentally change the compound's physicochemical and pharmacokinetic properties .

Compound Procurement Analytical Quality Control Batch-to-Batch Consistency

Free Base vs. Hydrochloride Salt: Solubility, Stability, and Handling Advantages for Aqueous Formulation

The hydrochloride salt form of chroman-2-ylmethanamine (CAS 149177-75-3; MW 199.68 g/mol) provides enhanced water solubility and improved solid-state stability compared to the free base form (CAS 3990-59-8; MW 163.22 g/mol). Computed solubility parameters for the hydrochloride salt indicate a predicted Log S (ESOL) of -2.75, corresponding to an aqueous solubility of approximately 0.359 mg/mL (1.8 mM), classifying the compound as 'soluble' on the Log S scale . The free base, in contrast, is documented as a liquid at room temperature requiring storage at 2–8°C with protection from light, presenting greater handling complexity and reduced shelf stability . For applications requiring aqueous buffer compatibility (e.g., in vitro pharmacological assays, bioconjugation, or formulation development), the hydrochloride salt is the preferred and more practical form.

Salt Form Selection Aqueous Solubility Compound Handling

Computational Drug-Likeness Profile: Predicted CNS Penetrance Parameters

In silico physicochemical profiling of chroman-2-ylmethanamine hydrochloride indicates favorable drug-like properties for central nervous system applications. The compound exhibits a consensus Log P value of 1.6, a topological polar surface area (TPSA) of 35.25 Ų, and a single rotatable bond—parameters that collectively meet established CNS drug-likeness criteria (Log P 1–4, TPSA < 60–70 Ų) . The molecular weight of 199.68 g/mol and the presence of one hydrogen bond donor and two hydrogen bond acceptors further align with Lipinski's Rule of Five guidelines . These computational predictions are consistent with the observed pharmacology of C2-aminomethylchroman derivatives as CNS-active agents (5-HT₁A agonists, dopamine autoreceptor agonists) and provide a quantitative basis for prioritizing this scaffold over analogs with less favorable CNS penetration profiles [1].

In Silico ADME Blood-Brain Barrier Penetration CNS Drug Design

Optimal Research and Procurement Scenarios for Chroman-2-ylmethanamine Hydrochloride


Dopaminergic CNS Drug Discovery: Dopamine Autoreceptor Agonist Lead Development

Chroman-2-ylmethanamine hydrochloride serves as the core synthetic intermediate for developing dopamine autoreceptor agonists targeting disorders of the dopaminergic system, including schizophrenia, Parkinson's disease, Tourette's syndrome, and substance addiction [1]. The C2-methanamine substitution pattern is essential for achieving functional selectivity toward autoreceptors over postsynaptic D₂ receptors, a pharmacological profile that reduces extrapyramidal side-effect liability compared to conventional neuroleptics. Procurement of this specific regioisomer (rather than C3 or C4 analogs) is non-negotiable for programs seeking to access this differentiated mechanism.

Serotonergic 5-HT₁A Agonist Research and Dual 5-HT₁A/Dopamine Ligand Development

The chroman-2-ylmethanamine scaffold is documented as a 5-HT₁A receptor agonist with reported neuroprotective properties and inhibition of glutamate release [1]. Advanced derivatives built on this scaffold (e.g., sarizotan) demonstrate potent dual 5-HT₁A/dopamine receptor activity with subnanomolar to low nanomolar potency . This compound is appropriate for laboratories developing novel aminomethylchroman-based GPCR ligands for CNS indications, particularly where balanced serotonergic and dopaminergic modulation is therapeutically desirable.

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

As a racemic mixture, chroman-2-ylmethanamine hydrochloride provides the starting material for chiral resolution into (R)- and (S)-enantiomers (CAS 437763-66-1 and CAS 404337-71-9, respectively) [1]. The individual enantiomers may exhibit distinct pharmacological profiles and synthetic utility; the racemic hydrochloride offers an accessible entry point for laboratories equipped with chiral chromatography or enzymatic resolution capabilities. Researchers should note that the free base form (liquid, requires cold storage) is less practical for this workflow than the solid hydrochloride salt.

Heterocyclic Building Block Procurement for Parallel Synthesis and Library Construction

For medicinal chemistry groups conducting parallel synthesis or compound library construction, chroman-2-ylmethanamine hydrochloride offers a well-characterized, commercially available heterocyclic amine building block with documented purity (97%), batch analytical support (NMR/HPLC/GC), and competitive pricing from multiple vendors [1]. The primary amine group enables facile derivatization via reductive amination, amide coupling, or N-alkylation, while the chroman core provides conformational constraint and favorable physicochemical properties (consensus Log P = 1.6, TPSA = 35.25 Ų) for CNS-focused libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chroman-2-ylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.